6-Benzyl-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C11H10N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-nitropyrimidin-4-amine typically involves the nitration of a benzyl-substituted pyrimidine derivative. One common method includes the reaction of 6-benzylpyrimidin-4-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and concentration of reactants, to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Benzyl-5-aminopyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrimidine derivatives.
Scientific Research Applications
6-Benzyl-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Benzyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-nitropyrimidin-4-amine: Similar structure but with a chlorine atom instead of a benzyl group.
5-Nitro-2,4-diaminopyrimidine: Contains two amino groups and a nitro group on the pyrimidine ring.
6-Benzyl-2,4-diaminopyrimidine: Similar structure but with two amino groups instead of one nitro group.
Uniqueness
6-Benzyl-5-nitropyrimidin-4-amine is unique due to the presence of both a benzyl group and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62652-89-5 |
---|---|
Molecular Formula |
C11H10N4O2 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
6-benzyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4O2/c12-11-10(15(16)17)9(13-7-14-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14) |
InChI Key |
FYSHPBYYTLNPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=NC=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.